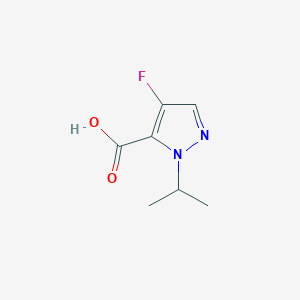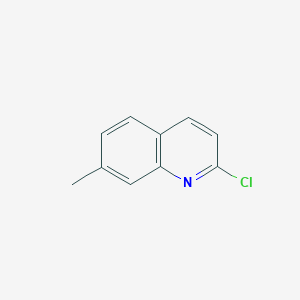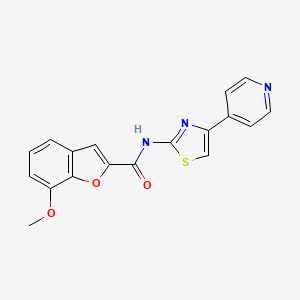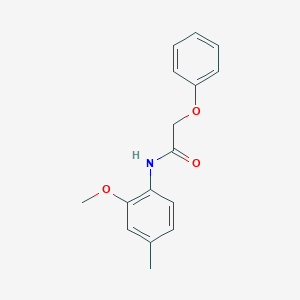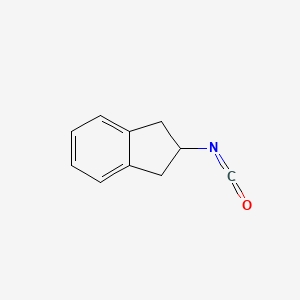
2-Isocianatoindano
Descripción general
Descripción
2-Isocyanatoindan is a chemical compound belonging to the isocyanate family. Isocyanates are characterized by the functional group -N=C=O. 2-Isocyanatoindan is widely used in various fields, including medical, environmental, and industrial research.
Aplicaciones Científicas De Investigación
2-Isocyanatoindan has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes, which are key players in the plastics industry.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and foams.
Safety and Hazards
Isocyanates, including 2-Isocyanatoindan, are potent respiratory and skin sensitisers and can cause adverse health effects . They are used in various industries, including motor vehicle repair, printing, boat maintenance, and furniture manufacture . The most widely used isocyanates are TDI (toluene di-isocyanate), MDI (methylene diphenyl di-isocyanate), and HDI (hexamethylene di-isocyanate) .
Mecanismo De Acción
Target of Action
It’s known that the compound is used in scientific research for the synthesis of polymers, pharmaceuticals, and organic materials. The specific targets would depend on the particular application and the chemical reactions involved.
Biochemical Pathways
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it participates in various chemical reactions and could potentially affect multiple biochemical pathways.
Result of Action
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it induces various chemical transformations leading to the formation of these products.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isocyanatoindan . Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of 2-Isocyanatoindan and thus its effectiveness in various applications.
Análisis Bioquímico
Biochemical Properties
2-Isocyanatoindan is a versatile compound that can participate in various biochemical reactions . It is known for its ability to form multiple bonds on the terminal carbon, making it a valuable reactant in organic transformations . The compound interacts with both electrophiles and nucleophiles, which allows it to participate in a wide range of biochemical reactions .
Cellular Effects
For instance, isocyanates, a group of compounds that include 2-Isocyanatoindan, have been found to generate relatively stable decomposition end products, such as malondialdehyde, 4-hydroxy-2-nonenal, 2-propenal (acrolein), and isoprostanes . These products can be measured in plasma and urine as an indirect index of oxidative/nitrosative stress , indicating that 2-Isocyanatoindan may have similar effects on cells.
Molecular Mechanism
The molecular mechanism of 2-Isocyanatoindan involves its unique reactivity. As an isocyanate, it is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . This structure allows 2-Isocyanatoindan to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their long-term effects on cellular function in in vitro or in vivo studies . For instance, studies on the effects of certain drugs over time have shown changes in treatment effects, such as the statins’ LDL lowering effect . Similar studies could be conducted with 2-Isocyanatoindan to understand its temporal effects.
Dosage Effects in Animal Models
For instance, various animal models have been used to study the effects of different dosages of drugs on diabetes and its related complications .
Metabolic Pathways
Isocyanates, a group of compounds that include 2-Isocyanatoindan, are known to be involved in various metabolic pathways . These pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Transport and Distribution
Similar compounds, such as proanthocyanidins, have been studied for their transport and distribution . These studies could provide insights into the potential transport and distribution mechanisms of 2-Isocyanatoindan.
Subcellular Localization
Tools like DeepLoc 2.0 can predict the subcellular localization of proteins . Similar methods could potentially be used to predict the subcellular localization of 2-Isocyanatoindan.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isocyanatoindan can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2). This reaction proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl), which then decomposes to form the isocyanate . Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant and trifluoroacetic anhydride as the catalyst .
Industrial Production Methods: Industrial production of isocyanates, including 2-Isocyanatoindan, often involves the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These methods include the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanatoindan undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).
Amines Reaction: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: No specific catalyst required.
Major Products:
Carbamic Acid: Decomposes to carbon dioxide and an amine.
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Comparación Con Compuestos Similares
Phenyl Isocyanate: Similar in structure but differs in the aromatic ring attached to the isocyanate group.
Hexamethylene Diisocyanate: An aliphatic isocyanate used in non-yellowing polyurethane materials.
Toluene Diisocyanate: An aromatic isocyanate widely used in the production of flexible polyurethane foams.
Uniqueness: 2-Isocyanatoindan is unique due to its indane structure, which provides distinct reactivity and properties compared to other isocyanates. This uniqueness makes it valuable in specific applications where the indane structure imparts desired characteristics.
Propiedades
IUPAC Name |
2-isocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNDFUOSRBYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID](/img/structure/B2438775.png)
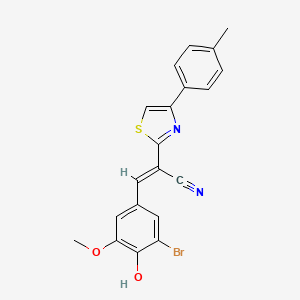
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)
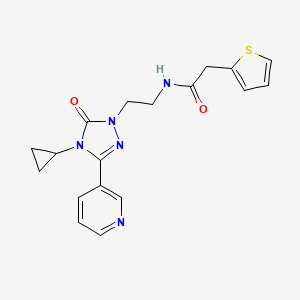
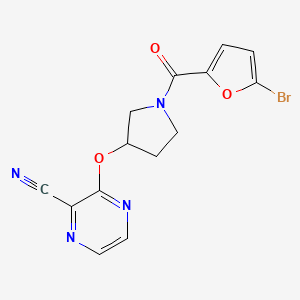

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)
![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)
